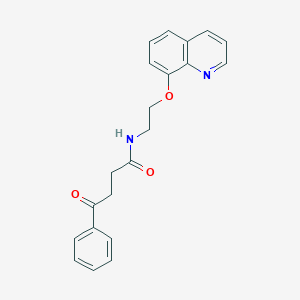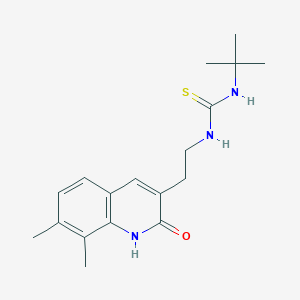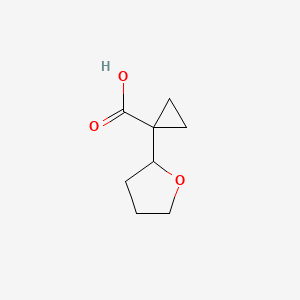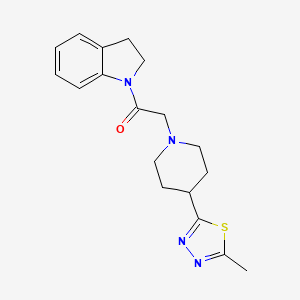
4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide” is a chemical compound. It contains a quinoline nucleus, which is present in numerous biological compounds . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Aplicaciones Científicas De Investigación
Natural Product Chemistry and Synthetic Applications
- The study by Reisch, Iding, and Bassewitz (1993) explores the reactions of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, showcasing the synthesis of quinoline derivatives. This work contributes to the understanding of quinoline compound synthesis methodologies, which may be relevant to the chemical compound (Reisch, Iding, & Bassewitz, 1993).
Photovoltaic Applications
- Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of quinoline derivatives, highlighting their potential in organic–inorganic photodiode fabrication. This indicates a potential application area for similar compounds in electronic and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
- The research by Zarrouk et al. (2014) on quinoxalines as corrosion inhibitors for copper in nitric acid media might offer insights into the utility of related compounds in protecting metals against corrosion. This showcases the chemical's relevance in material science and industrial applications (Zarrouk et al., 2014).
Analytical and Optical Properties
- The study on structural and optical properties of quinoline derivatives by Zeyada, El-Nahass, and El-Shabaan (2016) may suggest potential analytical or photonic applications of similar compounds, indicating a role in material sciences and engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Structure and Spectroscopy
- Shahab et al. (2015) focused on the molecular structure and spectroscopic properties of a new dichroic dye based on a quinoline derivative. This research could inform the development of dyes and sensors utilizing structurally related compounds (Shahab et al., 2015).
Antimicrobial Applications
- Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including quinoline derivatives, showing antimicrobial activity. This suggests potential biomedical applications for similar compounds in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Propiedades
IUPAC Name |
4-oxo-4-phenyl-N-(2-quinolin-8-yloxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-18(16-6-2-1-3-7-16)11-12-20(25)22-14-15-26-19-10-4-8-17-9-5-13-23-21(17)19/h1-10,13H,11-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNRBOQVCMHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)

![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)
![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)
![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)

![N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744510.png)
![N-phenyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744513.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)
![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)


